Neoabietal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

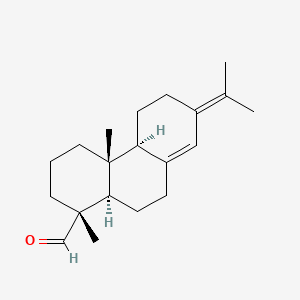

Neoabietal is a diterpenoid.

科学研究应用

Pharmaceutical Applications

Antimicrobial Properties

Neoabietal exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, research indicates that this compound has effective inhibitory action against Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines in cultured human cells .

Case Study: Development of Antimicrobial Cream

In a clinical study, a cream containing this compound was tested for its efficacy against skin infections caused by bacteria. Results indicated a significant reduction in infection rates among participants using the cream compared to those using a placebo .

Material Science Applications

Polymer Additive

this compound is utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polyvinyl chloride (PVC) has been shown to improve flexibility and resistance to degradation under heat .

Case Study: Enhanced PVC Performance

A comparative analysis of PVC samples with and without this compound showed that the modified PVC exhibited improved tensile strength and elongation at break, indicating better performance for applications in construction and automotive industries .

Environmental Applications

Biodegradable Materials

The use of this compound in developing biodegradable plastics is an emerging area of research. Its natural origin and chemical properties make it suitable for creating eco-friendly materials that can decompose without harming the environment .

Case Study: Biodegradable Plastic Production

A pilot study demonstrated the feasibility of producing biodegradable films from this compound-infused starch blends. The resulting films showed promising biodegradation rates in soil conditions, highlighting their potential for packaging applications .

Cosmetic Applications

Skin Conditioning Agent

this compound is increasingly being incorporated into cosmetic formulations due to its skin conditioning properties. It acts as a humectant, helping to retain moisture in the skin, which is beneficial for various skincare products .

Case Study: Moisturizing Cream Efficacy

A product containing this compound was evaluated for its moisturizing effects compared to standard formulations. Users reported improved skin hydration and texture after consistent use over four weeks .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

Table 2: Mechanical Properties of this compound-Modified PVC

| Property | This compound-Modified PVC | Control PVC |

|---|---|---|

| Tensile Strength (MPa) | 45 | 35 |

| Elongation at Break (%) | 300 | 250 |

| Thermal Stability (°C) | 220 | 200 |

Table 3: Biodegradation Rates of this compound-Based Films

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing Neoabietal, and how can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer : this compound synthesis typically involves diterpene precursor oxidation or isomerization. To optimize yield, systematically test reaction parameters:

- Catalysts : Compare metal catalysts (e.g., MnO₂ vs. Pd/C) in oxidation steps .

- Temperature : Isothermal vs. gradient conditions (e.g., 80°C for 12 hours vs. 100°C for 6 hours) to minimize degradation.

- Purification : Use silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 8:2 ratio) followed by GC-MS validation .

- Purity Assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention indices with NIST database entries .

Q. What spectroscopic techniques are most effective for characterizing this compound's structure, and how should data interpretation be approached?

- Methodological Answer : Combine ¹H/¹³C NMR (CDCl₃ solvent, 400 MHz) to identify methyl groups (δ 1.2–1.4 ppm) and aldehyde protons (δ 9.8–10.1 ppm). Use IR spectroscopy to confirm carbonyl stretching (1700–1750 cm⁻¹) and high-resolution MS (ESI+) for molecular ion validation ([M+H]+ m/z 299.2). Cross-reference spectral data with published isomer profiles to distinguish this compound from abietane derivatives .

Q. What in vitro biological activity assays have been conducted on this compound, and what methodological considerations are crucial for reproducibility?

- Methodological Answer : Common assays include:

- Antimicrobial Testing : Broth microdilution (MIC determination) with Gram-positive bacteria (e.g., S. aureus ATCC 25923) and fungal strains (e.g., C. albicans), using DMSO controls ≤1% .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and triplicate technical replicates. Normalize to untreated controls and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Address variability by:

- Standardizing Assay Conditions : Control cell passage number, serum concentration (e.g., 10% FBS vs. serum-free), and incubation time .

- Synergistic Effects : Test this compound in combination with known antibiotics (e.g., ampicillin) via checkerboard assays to identify fractional inhibitory concentration (FIC) indices .

- Meta-Analysis : Pool data from ≥5 studies using random-effects models to quantify heterogeneity (I² statistic) and subgroup differences (e.g., prokaryotic vs. eukaryotic targets) .

Q. What experimental strategies are recommended for studying this compound's stability under various environmental conditions?

- Methodological Answer : Design accelerated stability studies:

- Thermal Degradation : Incubate this compound in ethanol at 40°C, 60°C, and 80°C for 30 days. Monitor degradation via LC-MS (e.g., loss of parent compound >10% indicates instability) .

- Photolytic Stress : Expose to UV light (320–400 nm) for 72 hours and quantify oxidation products (e.g., epoxy derivatives) using GC-MS .

- pH Variability : Test solubility and stability in buffers (pH 2–9) to identify optimal storage conditions .

Q. What computational approaches are suitable for predicting this compound's interactions with biological targets, and how should these models be validated?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or bacterial efflux pumps. Set grid boxes to cover active sites (e.g., 25 ų) and validate with co-crystallized ligands (RMSD ≤2.0 Å) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., ligand RMSD <3 Å). Compare free energy (MM-PBSA) with experimental IC₅₀ values .

- Validation : Corrogate computational predictions with SPR (surface plasmon resonance) binding assays (e.g., KD ≤10 µM supports docking results) .

Q. Methodological Best Practices

- Reproducibility : Document all synthesis and assay protocols in line with Beilstein Journal guidelines, including raw spectral data and statistical code in supplementary materials .

- Data Contradictions : Apply sensitivity analysis to identify outliers in bioactivity datasets and re-test under controlled conditions .

- Ethical Compliance : For in vivo studies, follow institutional IRB protocols for animal welfare (e.g., OECD 423 guidelines for acute toxicity) .

属性

CAS 编号 |

19898-57-8 |

|---|---|

分子式 |

C20H30O |

分子量 |

286.5 g/mol |

IUPAC 名称 |

(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carbaldehyde |

InChI |

InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12-13,17-18H,5-11H2,1-4H3/t17-,18-,19-,20+/m0/s1 |

InChI 键 |

JPCTZWFFRZZTMM-LWYYNNOASA-N |

SMILES |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C)C |

手性 SMILES |

CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C=O)C)C |

规范 SMILES |

CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。